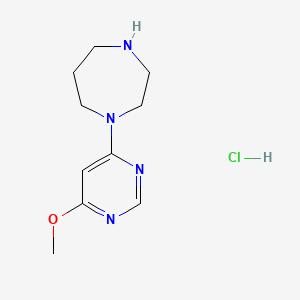
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride, also known as MPDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPDPH is a derivative of diazepane, a six-membered ring with two nitrogen atoms, and pyrimidine, a heterocyclic compound with a nitrogen-containing ring. MPDPH has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is not well understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine and norepinephrine systems. It is also thought to interact with various ion channels and receptors in the cardiovascular and immune systems.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects, including:
- Enhanced dopamine release in the brain
- Vasodilation in the cardiovascular system
- Anti-inflammatory effects in the immune system
- Increased heart rate and blood pressure
- Increased locomotor activity and exploratory behavior
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride in lab experiments is its ability to enhance dopamine release in the brain, which can be useful in studies of addiction and drug abuse. Its vasodilatory effects also make it a valuable tool in studies of hypertension and other cardiovascular diseases. Its anti-inflammatory effects make it useful in studies of autoimmune diseases.
One limitation of using 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is its potential for side effects, including increased heart rate and blood pressure. It also has a relatively short half-life, meaning its effects may not last as long as other compounds.
Direcciones Futuras
There are several potential future directions for research on 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride, including:
- Further studies of its mechanism of action in the brain and other systems
- Development of new derivatives with improved pharmacological properties
- Studies of its potential as a treatment for addiction, hypertension, and autoimmune diseases
- Studies of its potential as a tool for understanding the role of dopamine in reward and motivation
In conclusion, 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is a valuable tool for scientific research, with a range of biochemical and physiological effects that make it useful in studies of the central nervous system, cardiovascular system, and immune system. While it has some limitations, its potential for future research directions makes it an important compound for researchers in various fields.
Métodos De Síntesis
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-amino-6-methoxypyrimidine with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to reduce the imine to the corresponding amine. The amine is then reacted with hydrochloric acid to form the final product, 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. In the central nervous system, 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has been shown to enhance the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. This has led to its use in studies of addiction and drug abuse.
In the cardiovascular system, 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has been shown to have vasodilatory effects, meaning it can widen blood vessels and increase blood flow. This has led to its use in studies of hypertension and other cardiovascular diseases.
In the immune system, 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has been shown to have anti-inflammatory effects, meaning it can reduce inflammation and swelling. This has led to its use in studies of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-7-9(12-8-13-10)14-5-2-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGLQYJHPLFASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


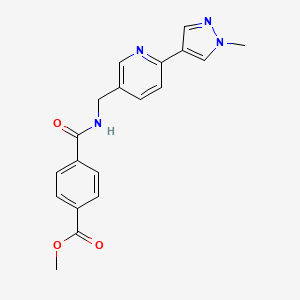
![5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686536.png)

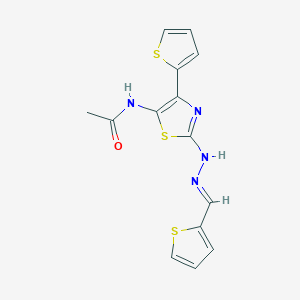
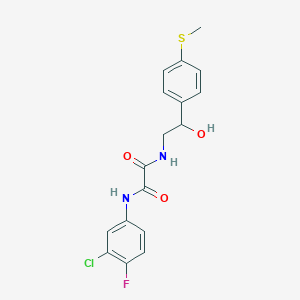
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)
![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)
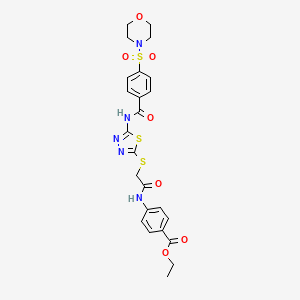

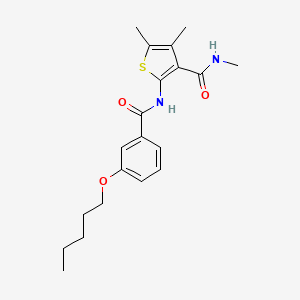
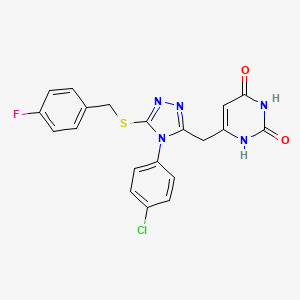
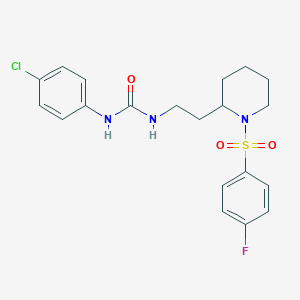
![N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2686556.png)